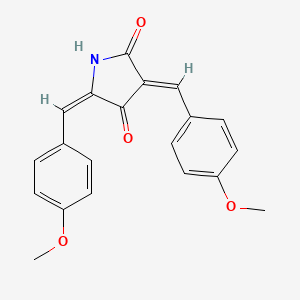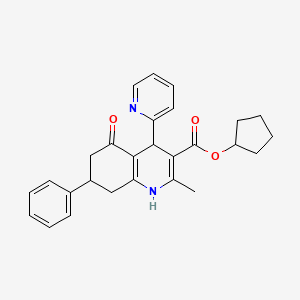
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline, also known as CCMTQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CCMTQ is a tetrahydroquinoline derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Mechanism of Action
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline exerts its neuroprotective effects through the modulation of several signaling pathways involved in neuronal survival and function. Specifically, this compound activates the PI3K/Akt signaling pathway, which is known to promote neuronal survival and inhibit apoptosis. This compound also inhibits the activity of GSK-3β, a kinase that is involved in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound also exhibits antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation-induced neuronal damage.
Advantages and Limitations for Lab Experiments
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in water can limit its use in certain experimental settings. Additionally, the precise mechanism of action of this compound is still not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
Further research is needed to fully elucidate the mechanism of action of 1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route of this compound for maximum efficacy. Additionally, the development of novel this compound derivatives with improved solubility and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline involves the reaction of 8-methoxy-1,2,3,4-tetrahydroquinoline with cyclopropylcarbonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Scientific Research Applications
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that this compound exhibits neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
cyclopropyl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-12-6-2-4-10-5-3-9-15(13(10)12)14(16)11-7-8-11/h2,4,6,11H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFXHRXVWBSPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)


![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
![1-ethyl-4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4982855.png)
![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B4982857.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4982859.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

